- Iron-catalyzed olefin hydrogenation at 1 bar H2 with a FeCl3-LiAlH4 catalystGreen Chemistry, 2015, 17(3), 1408-1413,
Cas no 939-27-5 (2-Ethylnaphthalene)
2-Ethylnaphthalene structure
2-Ethylnaphthalene Properties
Names and Identifiers
-
- Naphthalene, 2-ethyl-
- 2-Ethylnaphthalene
- 2-ETHYLNAPHTHALENE FOR FLUORESCENCE
- 2-Ethylnaphthalene Solution
- 2-Ethylnaphthalene1000µg
- 2-Ethyl-naphthalene
- beta-Ethylnaphthalene
- .beta.-Ethylnaphthalene
- RJTJVVYSTUQWNI-UHFFFAOYSA-N
- NSC59389
- Naphthalene, 2-ethyl
- WLN: L66J C2
- RJTJVVYSTUQWNI-UHFFFAOYSA-
- 5965AF
- BDBM50159278
- SBB061449
- VZ24528
- FCH1115754
- ST5104746
- 2-Ethylnaphthalene (ACI)
- 3-Ethylnaphthalene
- NSC 59389
- β-Ethylnaphthalene
- CHEMBL370944
- DTXSID9061330
- MFCD00004127
- AKOS015912895
- 939-27-5
- SY051582
- InChI=1/C12H12/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h3-9H,2H2,1H3
- E0147
- 2-Ethylnaphthalene, >=99%
- CS-0152501
- QR6992R4PR
- NSC-59389
- NS00039769
- EINECS 213-360-0
- MFCD00084376
- DB-057450
- D83899
- AS-56938
- +Expand
-
- MFCD00004127
- RJTJVVYSTUQWNI-UHFFFAOYSA-N
- 1S/C12H12/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h3-9H,2H2,1H3
- C1C=C2C(C=C(CC)C=C2)=CC=1
Computed Properties
- 156.0939g/mol
- 0
- 4.4
- 0
- 0
- 1
- 156.0939g/mol
- 156.0939g/mol
- 0Ų
- 12
- 139
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- 0
Experimental Properties
- 5.38e-04 atm-m3/mole
- 3.40220
- 0.00000
- n20/D 1.599(lit.)
- 251-252 °C(lit.)
- −70 °C (lit.)
- Fahrenheit: 219.2 ° f
Celsius: 104 ° c - Not determined
- Stable. Combustible. Incompatible with strong oxidizing agents.
- Soluble in ethanol and diethyl ether.
- 0.992 g/mL at 25 °C(lit.)
2-Ethylnaphthalene Security Information
- QJ6960000
- 3
- S23-S24/25
- NONH for all modes of transport
2-Ethylnaphthalene Customs Data
- 2902909090
-
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
2-Ethylnaphthalene Price
2-Ethylnaphthalene Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Catalysts: Iron chloride (FeCl3) , Lithium aluminum hydride Solvents: Tetrahydrofuran ; 30 min, 18 °C
1.2 Reagents: Hydrogen ; 1 min, 1 bar, 18 °C; 6 h, 1 bar, 18 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Hydrogen ; 1 min, 1 bar, 18 °C; 6 h, 1 bar, 18 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Potassium(1+), bis[1,2-di(methoxy-κO)ethane]-, (T-4)-, bis[(1,2,3,4-η)-anthracen… Solvents: Toluene ; 3 h, 2 bar, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Reference
- Heteroatom-Free Arene-Cobalt and Arene-Iron Catalysts for HydrogenationsAngewandte Chemie, 2014, 53(14), 3722-3726,
Synthetic Circuit 3
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Ammonium hydroxide Catalysts: Silica , Copper nitrate trihydrate Solvents: Water ; 20 min, pH 9, cooled
1.2 Solvents: Toluene ; 1 h, 1 atm, 90 °C
1.2 Solvents: Toluene ; 1 h, 1 atm, 90 °C
Reference
- Heterogeneous Cu-catalysts for the reductive deoxygenation of aromatic ketones without additivesTetrahedron Letters, 2005, 46(45), 7743-7745,
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Triethylsilane Catalysts: Tris(pentafluorophenyl)borane Solvents: Dichloromethane ; 5 min, rt
Reference
- Chemoselective Deoxygenation of 2° Benzylic Alcohols through a Sequence of Formylation and B(C6F5)3-Catalyzed ReductionEuropean Journal of Organic Chemistry, 2021, 2021(14), 2103-2106,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: Tris(pentafluorophenyl)borane Solvents: 1,2-Difluorobenzene ; 24 h, 120 °C
Reference
- Mechanistic insights into reductive deamination with hydrosilanes catalyzed by B(C6F5)3: a DFT studyFrontiers in Chemistry (Lausanne, 2022, 10,,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: 2849469-41-4 Solvents: Toluene ; 24 h, 5 bar, 120 °C
Reference
- Magnesium Pincer Complexes and Their Applications in Catalytic Semihydrogenation of Alkynes and Hydrogenation of Alkenes: Evidence for Metal-Ligand CooperationJournal of the American Chemical Society, 2022, 144(41), 19115-19126,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: 2480047-74-1 Solvents: Isopropanol ; 24 h, reflux
Reference
- Transition metal complexes of a bis(carbene) ligand featuring 1,2,4-triazolin-5-ylidene donors: structural diversity and catalytic applicationsDalton Transactions, 2020, 49(34), 11958-11970,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium alloy, base, Ru 84,Fe 16 , 1H-Imidazolium, 1-butyl-3-(4-sulfobutyl)-, salt with 1,1,1-trifluoro-N-[(trifluo… Solvents: Mesitylene ; 16 h, 50 bar, 175 °C
Reference
- Bimetallic Nanoparticles in Supported Ionic Liquid Phases as Multifunctional Catalysts for the Selective Hydrodeoxygenation of Aromatic SubstratesAngewandte Chemie, 2018, 57(39), 12721-12726,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Water , Boron, bis[[2,2′-(imino-κN)bis[ethanolato-κO]](2-)]di-, (B-B)
1.2 Catalysts: Palladium Solvents: Tetrahydrofuran ; 18 h, 20 °C
1.2 Catalysts: Palladium Solvents: Tetrahydrofuran ; 18 h, 20 °C
Reference
- Efficient Water Reduction with sp3-sp3 Diboron(4) Compounds: Application to Hydrogenations, H-D Exchange Reactions, and Carbonyl ReductionsAngewandte Chemie, 2017, 56(50), 15910-15915,
Synthetic Circuit 12
Reaction Conditions
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 1,2-Bis(dicyclohexylphosphino)ethane Solvents: Diisopropyl ether ; 5 min, rt
1.2 Solvents: Tetrahydrofuran ; rt; 18 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; rt; 18 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Reference
- Nickel-Catalyzed C-O Bond-Cleaving Alkylation of Esters: Direct Replacement of the Ester Moiety by Functionalized Alkyl ChainsACS Catalysis, 2017, 7(7), 4491-4496,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Triethylsilane Catalysts: Tris(pentafluorophenyl)borane Solvents: Dichloromethane ; 1 h, rt
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane , Water ; 1 h, rt
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane , Water ; 1 h, rt
Reference
- B(C6F5)3-Catalyzed Hydrodesulfurization Using Hydrosilanes - Metal-Free Reduction of SulfidesOrganic Letters, 2015, 17(13), 3366-3369,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol , Tetrahydrofuran ; 11 s, 4.9 atm, 25 °C
Reference
- Continuous-flow hydrogenation of olefins and nitrobenzenes catalyzed by platinum nanoparticles dispersed in an amphiphilic polymerRSC Advances, 2015, 5(57), 45760-45766,
Synthetic Circuit 15
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium , Benzenesulfonic acid, 3,3′,3′′-phosphinidynetris-, sodium salt (1:3) Solvents: Glycerol ; 2 h, 3 bar, 100 °C
Reference
- Palladium Nanoparticles in Glycerol: A Versatile Catalytic System for C-X Bond Formation and Hydrogenation ProcessesAdvanced Synthesis & Catalysis, 2013, 355(18), 3648-3660,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Triphenylphosphine Catalysts: Iron, octacarbonyl(di-μ-chlorodipalladium)bis[μ-(diphenylphosphino)]di-, (2Fe-Pd… Solvents: Benzene ; 1 h, 78 °C
Reference
- Cross-coupling of aryl halides and triflates with intramolecularly stabilized group 13-metal alkylating reagents in the presence of mixed-metal catalystsSynthesis, 2003, (2), 302-306,
Synthetic Circuit 18
Reaction Conditions
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 1,3-Dihydro-4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene Solvents: Toluene ; 3 min, rt
1.2 Reagents: Sodium acetate , N,N-Bis(1-methylethyl)boranamine ; 18 h, 180 °C
1.2 Reagents: Sodium acetate , N,N-Bis(1-methylethyl)boranamine ; 18 h, 180 °C
Reference
- Nickel-Catalyzed Reductive Cleavage of Carbon-Oxygen Bonds in Anisole Derivatives Using DiisopropylaminoboraneACS Catalysis, 2018, 8(8), 7475-7483,
Synthetic Circuit 19
Reaction Conditions
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 1,2-Bis(dicyclohexylphosphino)ethane Solvents: Diisopropyl ether , Toluene ; 5 min, rt
1.2 Solvents: Diisopropyl ether , Toluene ; rt; 12 h, 100 °C; 100 °C → rt
1.3 Reagents: Potassium sodium tartrate Solvents: Water ; 10 min, rt
1.2 Solvents: Diisopropyl ether , Toluene ; rt; 12 h, 100 °C; 100 °C → rt
1.3 Reagents: Potassium sodium tartrate Solvents: Water ; 10 min, rt
Reference
- Lewis Acid Assisted Nickel-Catalyzed Cross-Coupling of Aryl Methyl Ethers by C-O Bond-Cleaving Alkylation: Prevention of Undesired β-Hydride EliminationAngewandte Chemie, 2016, 55(20), 6093-6098,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Titanium isopropoxide Catalysts: 4,4′-Dimethoxy-2,2′-bipyridine , Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Isopropyl acetate ; 10 min, rt; 10 min, 0 °C
1.2 Solvents: Diethyl ether ; 5 min, 0 °C; 48 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 5 min, 25 °C
1.2 Solvents: Diethyl ether ; 5 min, 0 °C; 48 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 5 min, 25 °C
Reference
- Visible-Light-Promoted Nickel-Catalyzed Cross-Coupling of Alkyltitanium Alkoxides with Aryl and Alkenyl HalidesOrganic Letters, 2022, 24(34), 6277-6281,
2-Ethylnaphthalene Raw materials
- 1-(Naphthalen-2-yl)ethanamine
- 2-(1-Methoxyethyl)naphthalene
- Propanoic acid,2,2-dimethyl-, 2-naphthalenyl ester
- 2-[1-[(4-Bromophenyl)thio]ethyl]naphthalene
- Aluminum, bis[μ-[2-(dimethylamino-κN)ethanolato-κO:κO]]tetraethyldi-, stereoisomer
- 2-Naphthyl trifluoromethanesulfonate
- 2-Bromonaphthalene
- Ethylzinc bromide, 0.50 M in THF
- 2-Vinylnaphthalene
- Ethylmagnesium Bromide (3M in Et2O)
- 2-Methoxynaphthalene
- 2'-Acetonaphthone
2-Ethylnaphthalene Preparation Products
2-Ethylnaphthalene Suppliers
SHANG HAI YING XIN SHI YAN SHI SHE BEI Co., Ltd.
Audited Supplier
(CAS:939-27-5)
MO HANG QI
17002132182
3146474380@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:939-27-5)
A LA DING
anhua.mao@aladdin-e.com
2-Ethylnaphthalene Related Literature
-
Vadoud H. Niri,Janusz Pawliszyn Analyst 2007 132 425
-
Emma A. Hall,Md Raihan Sarkar,Stephen G. Bell Catal. Sci. Technol. 2017 7 1537
-
Emma A. Hall,Md Raihan Sarkar,Stephen G. Bell Catal. Sci. Technol. 2017 7 1537
-
Ewa Nowicka,Meenakshisundaram Sankar,Robert L. Jenkins,David W. Knight,David J. Willock,Graham J. Hutchings,Manuel Francisco,Stuart H. Taylor New J. Chem. 2021 45 13885
-
Emma A. Hall,Md Raihan Sarkar,Stephen G. Bell Catal. Sci. Technol. 2017 7 1537
-
Anna Kozina,Pedro Díaz-Leyva,Thomas Palberg,Eckhard Bartsch Soft Matter 2014 10 9523
-
Anna Kozina,Pedro Díaz-Leyva,Christian Friedrich,Eckhard Bartsch Soft Matter 2012 8 1033
-
Mani Ramanathan,Chun-Kai Kuo,Shiuh-Tzung Liu Org. Biomol. Chem. 2016 14 11446
-
Norbert Willenbacher,Jan S. Vesaratchanon,Ottilie Thorwarth,Eckhard Bartsch Soft Matter 2011 7 5777
-
Yuki Ishii,Chihiro Hayashi,Yoshihisa Suzuki,Takashi Hirano Photochem. Photobiol. Sci. 2014 13 182
939-27-5 (2-Ethylnaphthalene) Related Products
- 1127-76-0(1-Ethylnaphthalene)
- 1576-68-7(3-Ethylphenanthrene)
- 3674-74-6(2-Ethylphenanthrene)
- 3674-75-7(9-Ethylphenanthrene)
- 17088-22-1(Pyrene, 1-ethyl-)
- 59919-41-4(Naphthalene,2,6-diethyl-)
- 83-32-9(1,2-Dihydroacenaphthylene)
- 93-08-3(1-(Naphthalen-2-yl)ethanone)
- 60-12-8(2-Phenylethanol)
- 80-15-9(Cumene hydroperoxide)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:939-27-5)2-Ethylnaphthalene
99%/99%
25g/100g
167.0/522.0